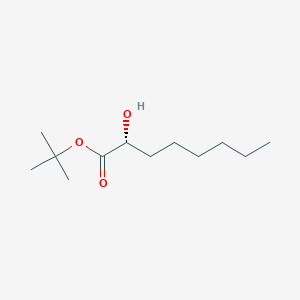

Tert-butyl (R)-2-hydroxyoctanoate

Description

Tert-butyl (R)-2-hydroxyoctanoate is a chiral ester derivative of octanoic acid, featuring a hydroxyl group at the second carbon of an eight-carbon chain and a tert-butyl ester protecting group. This compound is structurally significant in organic synthesis and biocatalysis, particularly in enantioselective reactions where the (R)-configuration influences substrate specificity in enzymatic processes .

Properties

Molecular Formula |

C12H24O3 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

tert-butyl (2R)-2-hydroxyoctanoate |

InChI |

InChI=1S/C12H24O3/c1-5-6-7-8-9-10(13)11(14)15-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |

InChI Key |

CQNLDKZFRJWVKM-SNVBAGLBSA-N |

Isomeric SMILES |

CCCCCC[C@H](C(=O)OC(C)(C)C)O |

Canonical SMILES |

CCCCCCC(C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl (R)-2-hydroxyoctanoate with its analogs based on molecular properties, functional groups, and applications:

Key Structural and Functional Differences:

- Chain Length: this compound’s eight-carbon backbone may enhance lipophilicity and enzyme-binding affinity compared to shorter analogs like tert-butyl (R)-2-hydroxybutyrate (four carbons). Engineered enzymes show 40× higher efficiency for long-chain 2-hydroxyacids (e.g., (S)-2-hydroxyoctanoate) over shorter substrates .

- Stereochemistry : The (R)-configuration at the hydroxyl-bearing carbon ensures enantioselectivity in catalytic reactions, distinguishing it from (S)-enantiomers used in enzyme engineering studies .

- Additional Functional Groups: The presence of amino groups (e.g., in tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate) expands utility in synthesizing nitrogen-containing bioactive molecules, unlike simpler hydroxyl esters .

Research Findings and Industrial Relevance

Enzyme Engineering and Substrate Specificity

highlights that mutant enzymes can be redesigned to prefer long-chain 2-hydroxyacids like (S)-2-hydroxyoctanoate over natural substrates. While the study focuses on the (S)-enantiomer, it implies that this compound could serve as a substrate for similar engineered systems, enabling tailored biocatalytic processes for chiral compound production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.